molecular formula C10H7BrN2 B1282592 2-(5-bromo-1H-indol-3-yl)acetonitrile CAS No. 774-14-1

2-(5-bromo-1H-indol-3-yl)acetonitrile

Cat. No.: B1282592
CAS No.: 774-14-1
M. Wt: 235.08 g/mol
InChI Key: QPEAZVAMEMXQHF-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-(5-Bromo-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering cellular responses . Additionally, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, receptors, and other proteins, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives may undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may induce toxic or adverse effects, such as cellular damage or organ toxicity. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, indole derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a key role in drug metabolism . Additionally, this compound may influence the levels of specific metabolites, such as amino acids and nucleotides, by altering the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives may be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters. Additionally, the binding of this compound to intracellular proteins can affect its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives may localize to the nucleus, where they can interact with transcription factors and other nuclear proteins, influencing gene expression. Additionally, this compound may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Chemical Reactions Analysis

2-(5-Bromo-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with a nucleophile can yield a variety of substituted indole derivatives .

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAZVAMEMXQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550046
Record name (5-Bromo-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-14-1
Record name (5-Bromo-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of C. Huebner et al., J. Am. Chem. Soc., 75, 5887 (1953), (5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate (41.6 g, 0.11 mol) was added to a solution of potassium cyanide (21.49 g, 0.33 mol) in water (215 mL) and stirred at 60°-70° C. for 1 hour. The reaction was cooled to room temperature, extracted with ether (2×400 mL), washed with saturated NaHCO3, brine, dried (MgSO4), and concentrated under reduced pressure to yield 23.4 g (90%) of product as a white solid.
Name
(5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
21.49 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoindole (3.0 g, 15.3 mmol, 1.0 eq.) in a mixture of acetic acid (8.0 mL) and water (2.0 mL) were added, at 0° C., formaldehyde (1.5 mL, 37% in H2O, 18.4 mmol, 1.2 eq) and dimethylamine (3.0 mL, 40% in H2O, 27.5 mmol, 1.8 eq). The mixture was stirred at room temperature for 4 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (50 mL) were added, under an argon atmosphere, anhydrous toluene (100 mL) and methyl iodide (1.49 mL, 24.5 mmol, 1.6 eq.). The mixture was stirred at room temperature for 36 hours and then, the precipitate was filtered and washed with diethyl ether. To the resulting powder were added water (100 mL) and potassium cyanide (2.9 g, 44.5 mmol, 3.0 eq.). The mixture was stirred at reflux temperature for 1 hour and quenched with a saturated aqueous sodium carbonate solution, after cooling to room temperature. The crude product was extracted with ethyl acetate and then, the organic layer was and dried over MgSO4, filtered through a silica gel pad and concentrated under reduced pressure to afford (5-bromo-1H-indol-3-yl)-acetonitrile as a beige solid (2.8 g, 78%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Quantity
2.9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To an ice cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g, 44.1 mmol) in benzene (145 mL) was added iodomethane (8.2 mL, 130 mmol). The reaction mixture was stirred overnight at room temperature and concentrated. The residue was dissolved in THF (210 mL). Trimethylsilyl cyanide (11.7 mL, 87.7 mmol) and tetrabutylammonium fluoride (140 mL, 140 mmol of a 1.0 M solution in THF) were added. After stirring for 2.5 hours, at room temperature, water (12 mL) was added. The mixture was partially concentrated. The residue was partitioned in ethyl acetate and water. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and evaporated to dryness. Purification by flash chromatography using 15-35% ethyl acetate in hexane as an eluant afforded (5-bromo-1H-indol-3-yl)-acetonitrile (5.30 g, 51%) as a mauve solid, mp 105-106° C. 1HNMR (300 MHz, DMSO-d6): δ 11.35 (s, 1H), 7.8 (d, 1H, J=2.2 Hz), 7.35-7.45 (m, 2H), 7.2-7.3 (m, 1H), and 4.0 ppm (s, 2H).
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11.2 g
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145 mL
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8.2 mL
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11.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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